Cas no 86988-50-3 (4-(Trifluoroacetyl)benzaldehyde)

4-(Trifluoroacetyl)benzaldehyde is a versatile trifluoromethylated aromatic aldehyde used in organic synthesis and pharmaceutical research. Its key advantages include the presence of both a reactive aldehyde group and a trifluoroacetyl moiety, enabling its use as a building block for fluorinated compounds. The electron-withdrawing trifluoroacetyl group enhances reactivity in nucleophilic substitutions and facilitates the synthesis of complex heterocycles. This compound is particularly valuable in medicinal chemistry for introducing trifluoromethyl groups, which can improve metabolic stability and binding affinity in drug candidates. Its high purity and stability under standard conditions make it a reliable intermediate for advanced synthetic applications.
4-(Trifluoroacetyl)benzaldehyde structure
86988-50-3 structure
Product Name:4-(Trifluoroacetyl)benzaldehyde
CAS No:86988-50-3
MF:C9H5F3O2
MW:202.130013227463
MDL:MFCD12547943
CID:708679
PubChem ID:13063210
Update Time:2025-10-28

4-(Trifluoroacetyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,4-(2,2,2-trifluoroacetyl)-
    • 4-(2,2,2-trifluoroacetyl)benzaldehyde
    • 4-(Trifluoroacetyl)benzaldehyde
    • 4-(2,2,2-Trifluoroacetyl)benzaldehyde (ACI)
    • Benzaldehyde, 4-(trifluoroacetyl)- (9CI)
    • DTXSID90516862
    • QZIUSAUIKVMLEX-UHFFFAOYSA-N
    • Benzaldehyde, 4-(trifluoroacetyl)-
    • SCHEMBL7235139
    • G64295
    • DB-273566
    • 86988-50-3
    • 1-(4-Formylphenyl)-2,2,2-trifluoroethan-1-one, 4'-Formyl-2,2,2-trifluoroacetophenone
    • MFCD12547943
    • CS-0356361
    • AKOS027385276
    • PS-11428
    • MDL: MFCD12547943
    • Inchi: 1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H
    • InChI Key: QZIUSAUIKVMLEX-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(C(C(F)(F)F)=O)=CC=1

Computed Properties

  • Exact Mass: 202.02416388g/mol
  • Monoisotopic Mass: 202.02416388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 34.1Ų

4-(Trifluoroacetyl)benzaldehyde Pricemore >>

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4-(Trifluoroacetyl)benzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Butyllithium
2.1 Catalysts: Dimethylformamide
Reference
Regiospecific synthesis of aromatic compounds via organometallic intermediates. I. para-Substituted benzenes
Chen, Loomis S.; et al, Journal of Organometallic Chemistry, 1983, 251(2), 139-48

Production Method 2

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  overnight, rt
Reference
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al, Journal of Organic Chemistry, 2012, 77(18), 8131-8141

Production Method 3

Reaction Conditions
1.1 Catalysts: Dimethylformamide
Reference
Regiospecific synthesis of aromatic compounds via organometallic intermediates. I. para-Substituted benzenes
Chen, Loomis S.; et al, Journal of Organometallic Chemistry, 1983, 251(2), 139-48

Production Method 4

Reaction Conditions
1.1 Reagents: Silica ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: 2,6-Lutidine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  overnight, rt
Reference
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al, Journal of Organic Chemistry, 2012, 77(18), 8131-8141

Production Method 5

Reaction Conditions
1.1 -
2.1 Catalysts: Butyllithium
3.1 Catalysts: Dimethylformamide
Reference
Regiospecific synthesis of aromatic compounds via organometallic intermediates. I. para-Substituted benzenes
Chen, Loomis S.; et al, Journal of Organometallic Chemistry, 1983, 251(2), 139-48

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; rt
2.1 Reagents: Silica ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: 2,6-Lutidine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  overnight, rt
Reference
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al, Journal of Organic Chemistry, 2012, 77(18), 8131-8141

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, rt; 1 h, rt
1.2 Solvents: Water ;  reflux → rt
2.1 Solvents: Tetrahydrofuran ;  10 min, 0 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; rt
3.1 Reagents: Silica ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: 2,6-Lutidine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  overnight, rt
Reference
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al, Journal of Organic Chemistry, 2012, 77(18), 8131-8141

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Oxygen Catalysts: 3-Oxo-9-azabicyclo[3.3.1]non-9-yloxy Solvents: Acetic acid ;  18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Organocatalytic Aerobic Oxidation of α-Fluoroalkyl Alcohols to Fluoroalkyl Ketones at Room Temperature
Kadoh, Yoichi; et al, Advanced Synthesis & Catalysis, 2015, 357(10), 2193-2198

4-(Trifluoroacetyl)benzaldehyde Raw materials

4-(Trifluoroacetyl)benzaldehyde Preparation Products

4-(Trifluoroacetyl)benzaldehyde Suppliers

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(CAS:86988-50-3)4-(Trifluoroacetyl)benzaldehyde
Order Number:A1185712
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:58
Price ($):232.0
Email:sales@amadischem.com

4-(Trifluoroacetyl)benzaldehyde Related Literature

Additional information on 4-(Trifluoroacetyl)benzaldehyde

Research Briefing on 4-(Trifluoroacetyl)benzaldehyde (CAS: 86988-50-3) in Chemical Biology and Pharmaceutical Applications

4-(Trifluoroacetyl)benzaldehyde (CAS: 86988-50-3) is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases. This briefing provides an overview of the latest research advancements involving this compound, focusing on its chemical properties, synthetic applications, and biological activities.

One of the most significant developments in the use of 4-(Trifluoroacetyl)benzaldehyde is its role in the synthesis of trifluoromethyl-containing compounds. The trifluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of pharmaceutical agents. Recent studies have demonstrated that 4-(Trifluoroacetyl)benzaldehyde serves as a versatile building block for the introduction of this moiety into complex molecular architectures, enabling the creation of potent drug candidates with improved pharmacokinetic profiles.

In the realm of oncology, researchers have explored the potential of 4-(Trifluoroacetyl)benzaldehyde-derived compounds as inhibitors of key signaling pathways involved in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of small molecules using this intermediate, which exhibited promising activity against tyrosine kinase receptors. These findings underscore the compound's value in the design of targeted cancer therapies.

Additionally, 4-(Trifluoroacetyl)benzaldehyde has been employed in the development of neuroprotective agents. A recent study in Bioorganic & Medicinal Chemistry Letters described its use in the synthesis of novel compounds that modulate glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study highlighted the compound's ability to impart favorable physicochemical properties to the resulting molecules, enhancing their blood-brain barrier permeability.

From a synthetic chemistry perspective, advancements in catalytic methods have further expanded the utility of 4-(Trifluoroacetyl)benzaldehyde. Recent publications have detailed innovative approaches to its functionalization, including asymmetric catalysis and photoredox transformations. These methodologies not only improve the efficiency of its incorporation into complex molecules but also enable the exploration of previously inaccessible chemical space.

In conclusion, 4-(Trifluoroacetyl)benzaldehyde (CAS: 86988-50-3) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its versatility in synthesis, coupled with its ability to enhance the biological activity of drug candidates, makes it an indispensable tool for medicinal chemists. Future research is expected to further elucidate its potential in addressing unmet medical needs, particularly in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:86988-50-3)4-(Trifluoroacetyl)benzaldehyde
A1185712
Purity:99%
Quantity:1g
Price ($):232.0
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